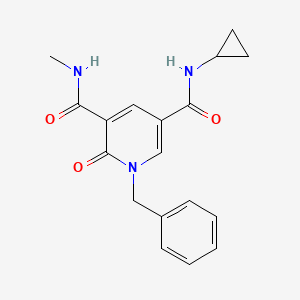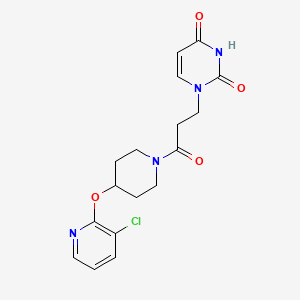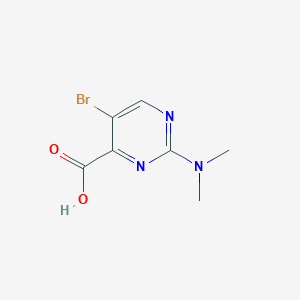![molecular formula C17H17ClN2O5 B2519661 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide CAS No. 1105212-18-7](/img/structure/B2519661.png)
2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves multiple steps, including the formation of amide bonds, introduction of nitro groups, and attachment of various substituents to the benzene ring. For example, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involved characterizing the compound using NMR, MS, IR, and X-ray diffraction methods . Similarly, the synthesis of 2-chloro-4-aminophenol, a related compound, was achieved through high-pressure hydrolysis and reduction reactions, followed by an addition reaction . These methods could potentially be adapted for the synthesis of "2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide."
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was determined to adopt a monoclinic space group, with specific unit cell parameters and stabilization by pi-pi conjugation and hydrogen bonding interactions . These techniques could be used to analyze the molecular structure of "2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide" to understand its conformation and intermolecular interactions.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including reductive chemistry, as seen with 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, where selective toxicity for hypoxic cells is achieved through enzymatic reduction of nitro groups . The reactivity of the nitro group and the amide bond is crucial in determining the compound's behavior in biological systems and its potential as a drug. The compound may also undergo similar reductive reactions, which could be relevant for its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as density, refractive index, molar refractivity, and polarizability, can be influenced by the nature of the substituents on the benzene ring. For example, the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate's properties were studied through density and refractive index measurements . These properties are essential for understanding the drug's interaction with biological systems and its pharmacokinetic profile. The physical and chemical properties of "2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide" would likely be influenced by the ethoxyphenoxy and nitro substituents, affecting its solubility, stability, and overall reactivity.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound and its derivatives have been synthesized through various chemical reactions, including the reaction of 2-aminoethanols with p-chloronitrobenzene and the base-catalyzed Smiles rearrangement of N-(2-hydroxyethyl)-p-nitrobenzene-sulphonamides. These processes demonstrate the compound's role in facilitating the synthesis of various amine derivatives with potential industrial and pharmacological applications (Knipe, Sridhar, & Lound-Keast, 1977).
Applications in Material Science
- Novel diamines with built-in sulfone, ether, and amide structure have been prepared via multi-step reactions starting from 4-aminophenol. These diamines are used to prepare polyimides characterized by their thermal stability, showcasing the application of the chemical in developing heat-resistant materials for advanced engineering applications (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).
Pharmacological Research
- The structure-activity relationship studies of benzamide derivatives, including those related to "2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide," have revealed their potential as gastroprokinetic agents. These studies are crucial for developing new medications targeting gastrointestinal motility disorders (Morie, Kato, Harada, Yoshida, Fujiwara, & Matsumoto, 1995).
Environmental Applications
- The compound's derivatives have been explored for environmental applications, such as the adsorption of pollutants from water. Graphene, for instance, has been employed to remove derivatives of chloro-nitrophenol from aqueous solutions, indicating the role of these compounds in environmental decontamination processes (Mehrizad & Gharbani, 2014).
Safety And Hazards
The safety information for “2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5/c1-2-24-13-4-6-14(7-5-13)25-10-9-19-17(21)15-8-3-12(20(22)23)11-16(15)18/h3-8,11H,2,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFKMFICVBGYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![N-(2,5-difluorophenyl)-2-[2-(methylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2519583.png)





![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2519591.png)
![benzyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate](/img/structure/B2519592.png)


![3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2519600.png)